

Spectral Data Analysis of 2-Amino-6-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-methylbenzonitrile

Cat. No.: B1267100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Amino-6-methylbenzonitrile** ($C_8H_8N_2$), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete public spectral dataset for this specific compound, this guide combines experimental data from structurally analogous molecules with established spectroscopic principles to offer a robust analytical framework.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectral data for **2-Amino-6-methylbenzonitrile** based on analysis of related compounds and known spectral correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectral Data for **2-Amino-6-methylbenzonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.4	Triplet	1H	Aromatic H (C4-H)
~6.6 - 6.8	Doublet	1H	Aromatic H (C5-H or C3-H)
~6.5 - 6.7	Doublet	1H	Aromatic H (C3-H or C5-H)
~4.0 - 5.0	Broad Singlet	2H	-NH ₂
~2.4	Singlet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **2-Amino-6-methylbenzonitrile**

Chemical Shift (δ , ppm)	Assignment
~150	C-NH ₂
~138	C-CH ₃
~132	Aromatic CH
~129	Aromatic CH
~118	C-CN
~115	Aromatic CH
~110	C-CN (quaternary)
~20	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Amino-6-methylbenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium to Weak	Aliphatic C-H stretch (-CH ₃)
2230 - 2210	Strong, Sharp	C≡N stretch (nitrile)
1620 - 1580	Strong	N-H bend (scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C stretch
850 - 750	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Amino-6-methylbenzonitrile**

m/z	Ion	Notes
132	[M] ⁺	Molecular Ion
117	[M - CH ₃] ⁺	Loss of a methyl group
105	[M - HCN] ⁺	Loss of hydrogen cyanide

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

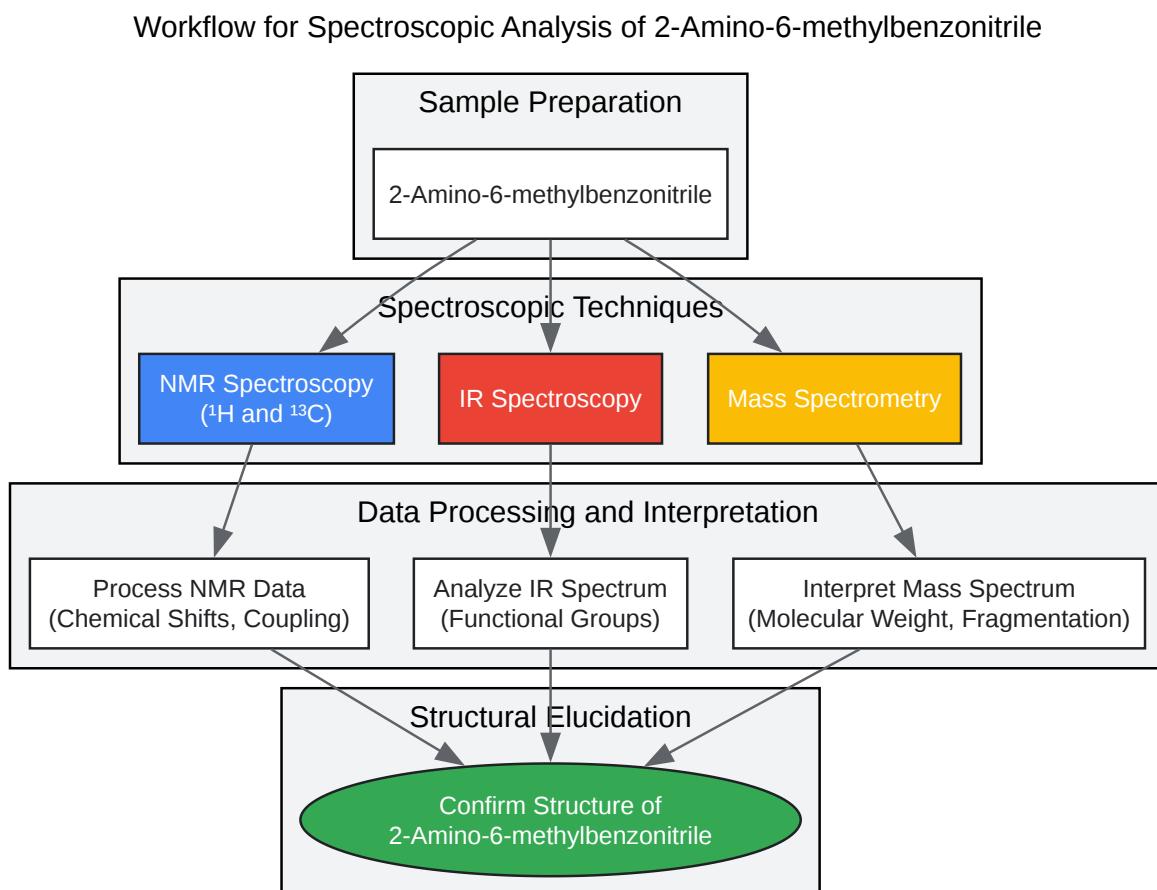
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-6-methylbenzonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover a range of 0-160 ppm.
 - A significantly larger number of scans will be required compared to the ^1H NMR spectrum to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the empty sample holder (KBr pellet press or clean ATR crystal) prior to sample analysis.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like **2-Amino-6-methylbenzonitrile**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

- To cite this document: BenchChem. [Spectral Data Analysis of 2-Amino-6-methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267100#2-amino-6-methylbenzonitrile-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com